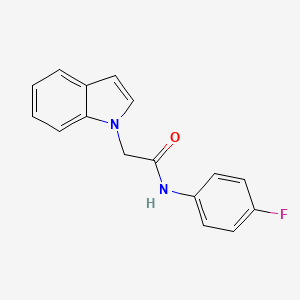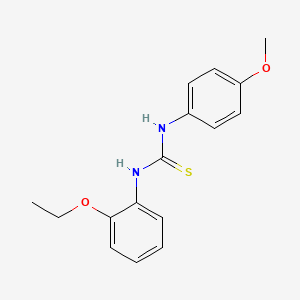
N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as DMF-MOR-4, is a chemical compound that has gained attention from the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Wirkmechanismus
N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways involved in various disease processes. In cancer cells, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can promote the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in laboratory experiments. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in laboratory experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted inhibition of specific disease processes without affecting normal cellular functions. However, one of the limitations of this compound is its relatively low solubility in water, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Another area of research is the exploration of this compound's potential therapeutic applications in other diseases, such as neurological disorders and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound in vivo.
Synthesemethoden
N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can be synthesized through a multi-step process involving the use of various reagents and solvents. One of the most common methods for synthesizing this compound involves the reaction of 2,4-dimethylphenyl isocyanate with 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine and subsequently hydrolyzed to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways involved in cancer development.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-4-6-18(15(2)12-14)21-28(24,25)16-5-7-19(26-3)17(13-16)20(23)22-8-10-27-11-9-22/h4-7,12-13,21H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOHNBWEMRAJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5780336.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)

![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)
![4-[(diethylamino)sulfonyl]benzamide](/img/structure/B5780373.png)
![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)
![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)



![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)
